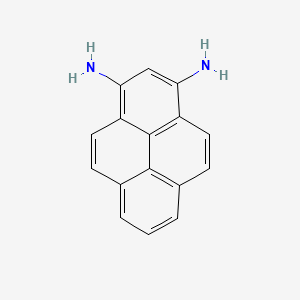

1,3-Diaminopyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

pyrene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFKFNZIJZWWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90532860 | |

| Record name | Pyrene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92821-64-2 | |

| Record name | Pyrene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diaminopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Diaminopyrene and Its Precursors

Precursor Synthesis and Transformation Routes

The traditional pathway to 1,3-diaminopyrene involves the reduction of 1,3-dinitropyrene (B1214572). This precursor is itself synthesized through the nitration of pyrene (B120774), a process that yields a mixture of dinitropyrene (B1228942) isomers.

The conversion of 1,3-dinitropyrene to this compound is typically achieved through catalytic hydrogenation. rsc.orgresearchgate.net This reduction process is a standard method for converting nitroarenes to their corresponding anilines. Research has shown that under anaerobic conditions, rat and dog liver cytosol can catalyze the reduction of 1,3-dinitropyrene to form metabolites including 1-amino-3-nitropyrene and this compound. iarc.fr Similarly, rat mammary gland cytosol has been observed to produce these same metabolites from 1,3-dinitropyrene. iarc.fr

The reduction of dinitropyrenes to their corresponding diaminopyrenes can also be accomplished using a catalyst column packed with alumina (B75360) coated with platinum and rhodium. nih.gov This on-line reduction method is coupled with high-performance liquid chromatography (HPLC) for the sensitive detection of dinitropyrene isomers after their conversion to fluorescent diaminopyrenes. nih.gov Another approach involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. rsc.orgresearchgate.net

It has been noted that the rate of reduction can differ among dinitropyrene isomers. For instance, 1,6- and 1,8-dinitropyrene (B49389) are reduced to a greater extent than 1,3-dinitropyrene. nih.gov The comparative reduction rates of the intermediate nitro-nitrosopyrenes have also been studied, indicating that the reduction of 1-nitro-6-nitrosopyrene (B12373) is faster than that of 1-nitro-3-nitrosopyrene (B125135) in the presence of rat liver microsomes or cytosol. nih.gov

Table 1: Reduction Methods for 1,3-Dinitropyrene

| Reducing Agent/Catalyst | Conditions | Key Findings | Reference |

|---|---|---|---|

| Rat/Dog Liver Cytosol | Anaerobic | Metabolized to 1-amino-3-nitropyrene and this compound. | iarc.fr |

| Rat Mammary Gland Cytosol | Anaerobic | Detected 1-amino-3-nitropyrene and this compound as metabolites. | iarc.fr |

| Platinum and Rhodium on Alumina | On-line HPLC column | Effective for reduction to diaminopyrenes for fluorescence detection. | nih.gov |

| H₂ with Pd/C | Ethanol (B145695), Room Temperature | Used in the synthesis of diaminopyrene from a mixture of dinitropyrenes. | rsc.orgresearchgate.net |

The synthesis of 1,3-dinitropyrene begins with the nitration of pyrene. Electrophilic aromatic substitution reactions on pyrene preferentially occur at the 1, 3, 6, and 8 positions due to their higher electron density. rsc.orgscielo.brbeilstein-journals.org The direct nitration of pyrene typically yields a mixture of dinitropyrene isomers, including 1,3-, 1,6-, and 1,8-dinitropyrene. rsc.orgresearchgate.netnih.govnih.gov

1,3-Dinitropyrene is specifically produced by the further nitration of 1-nitropyrene. iarc.frnih.gov The conditions for nitration can influence the distribution of isomers. For instance, reacting pyrene with nitric acid in acetic acid at elevated temperatures produces a mixture of 1,3-, 1,6-, and 1,8-dinitropyrene. rsc.orgresearchgate.net While achieving exclusive dinitration at specific positions is challenging, methods have been developed to isolate the desired isomers from the product mixture.

Achieving regioselectivity in the functionalization of the pyrene core is a significant area of research. rsc.org While direct electrophilic substitution on pyrene is often limited to the 1, 3, 6, and 8 positions, various strategies have been developed to access other substitution patterns. rsc.org

One such strategy is the tetrahydropyrene (THPy) method, which involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene. rsc.org This intermediate directs electrophilic aromatic substitution to the 2 and 7 positions. Subsequent re-aromatization yields 2,7-substituted pyrenes. rsc.org

Another powerful technique is the iridium-catalyzed C-H borylation of pyrene. acs.orgnih.gov This method allows for the regioselective introduction of boryl groups, which can then be converted into a wide range of other functional groups through subsequent cross-coupling reactions. acs.orgnih.gov This approach has been successfully employed to synthesize 2,7-disubstituted pyrene derivatives with two different substituents. acs.org

The presence of existing substituents on the pyrene ring can also direct the position of further electrophilic attack. For example, in 2,7-di-tert-butylpyrene, nitration and bromination occur at the 1-position. beilstein-journals.org

Table 2: Regioselective Synthesis Strategies for Pyrene Derivatives

| Method | Target Positions | Description | Reference |

|---|---|---|---|

| Direct Electrophilic Substitution | 1, 3, 6, 8 | Standard reaction for electron-rich pyrene. | rsc.orgscielo.brbeilstein-journals.org |

| Tetrahydropyrene (THPy) Method | 2, 7 | Involves reduction to tetrahydropyrene, substitution, and re-aromatization. | rsc.org |

| Iridium-Catalyzed C-H Borylation | 2, 7 | Regioselective introduction of boryl groups for further functionalization. | acs.orgnih.gov |

| Substituent-Directed Synthesis | Varies | Existing groups on the pyrene ring direct subsequent substitutions. | beilstein-journals.org |

Nitration Pathways of Pyrene to Dinitropyrene Isomers

Novel and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in chemistry. This trend extends to the synthesis of pyrene derivatives, with a focus on microwave-assisted reactions and other green chemistry principles.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and increased reaction rates. typeset.io This technology has been successfully applied to the synthesis of various pyrene derivatives. typeset.iomdpi.comnih.govuky.edu For example, a one-pot, multi-component reaction for the synthesis of triazolyl thiazolidine (B150603) derivatives of pyrene has been developed under microwave irradiation. typeset.ionih.gov Microwave-assisted methods have also been employed for the synthesis of pyran derivatives, utilizing an ionic liquid as the solvent. mdpi.com

The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines to reduce the environmental impact of chemical processes. rsc.orgacs.orgias.ac.inrsc.org This includes the use of renewable resources, the development of catalytic methods to replace stoichiometric reagents, and the use of environmentally benign solvents. rsc.orgacs.org

For the synthesis of aromatic amines in general, deep eutectic solvents (DESs) are being explored as sustainable alternatives to traditional organic solvents. mdpi.com These solvents can also act as co-catalysts in some reactions. mdpi.com Other green approaches focus on avoiding hazardous reagents like nitric acid for the introduction of nitrogen atoms. acs.org For instance, a method for the diazotization-iodination of aromatic amines has been developed under aqueous, strong-acid-free conditions using a reusable polymeric diazotization agent. thieme-connect.com While not yet specifically reported for this compound, these sustainable methodologies represent a promising direction for future research in the synthesis of pyrene amines.

Catalyst Development for Aminopyrene Production

The efficiency of converting dinitropyrenes to diaminopyrenes is highly dependent on the catalyst employed. In the context of producing aminopyrenes, significant research has focused on heterogeneous catalysts, which are favored for their ease of separation from the reaction mixture.

The most prominently documented catalyst for the hydrogenation of dinitropyrenes to diaminopyrenes is Palladium on carbon (Pd/C) . nih.govrsc.org Typically, a 10% Pd/C catalyst is used in a solvent like ethanol at room temperature, with hydrogen gas bubbled through the mixture. nih.govrsc.org This system is effective for reducing the nitro groups of the dinitropyrene mixture, including the 1,3-isomer, to the corresponding amino functionalities. nih.govrsc.orgmcmaster.ca The use of palladium-based catalysts is a well-established method for the reduction of nitroarenes due to their high activity and efficiency. rsc.org

While Pd/C is standard for laboratory synthesis, research into advanced catalytic systems is ongoing to improve efficiency, selectivity, and scalability. sc.edu For other applications in pyrene chemistry, bimetallic nanoparticles such as Platinum-Ruthenium (PtRu) have been developed and supported on materials like multiwalled carbon nanotubes. capes.gov.br Although these specific catalysts are reported for electrooxidation, the underlying principles of using nanoparticle catalysts on high-surface-area supports are relevant for advancing aminopyrene production methods. sc.educapes.gov.br The goal of catalyst development is to achieve precise control over the catalytic sites to enhance reaction rates and yield for specific isomers. sc.edu

Table 2: Catalyst Used in Aminopyrene Synthesis

| Catalyst | Precursor | Reaction Type | Key Features | Reference(s) |

|---|

| 10% Palladium on carbon (Pd/C) | Dinitropyrene mixture | Catalytic Hydrogenation | Effective for reducing nitro groups to amino groups at room temperature. nih.govrsc.org | nih.gov, rsc.org |

Purification and Isolation Techniques for Research Applications

Following the synthesis, the isolation and purification of this compound from the reaction mixture are critical to obtain a product of high purity for research applications. Since the initial nitration of pyrene and subsequent reduction yields a mixture of isomers, chromatographic techniques are essential for separation.

Column chromatography is the primary method used to isolate the diaminopyrene isomers from one another. nih.govrsc.org After the reduction step is complete and the catalyst has been filtered off, the resulting solution containing the mixture of 1,3-, 1,6-, and 1,8-diaminopyrenes is concentrated and purified using this technique. nih.govrsc.org A common mobile phase (eluent) for this separation is a mixture of ethyl acetate (B1210297) (AcOEt) and dichloromethane (B109758) (DCM). nih.govrsc.org By carefully selecting the solvent ratio (e.g., 1:9 v/v AcOEt/DCM), the different isomers can be separated based on their differential adsorption to the stationary phase (typically silica (B1680970) gel). nih.govrsc.org

For the precursor, 1,3-dinitropyrene, purification techniques include isolation from the initial nitration mixture and subsequent recrystallization from solvents like benzene (B151609) and methanol (B129727) to obtain a crystalline solid. nih.goviarc.fr While this applies to the precursor, similar crystallization techniques could potentially be employed as a final polishing step for this compound after chromatographic separation.

The purity of the final isolated compound is often verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). cookechem.com Commercially available this compound for research purposes is typically specified at a purity of >98.0% (HPLC). cookechem.com

Table 3: Purification and Isolation Methods

| Technique | Target Compound | Description | Solvents/Reagents | Reference(s) |

|---|---|---|---|---|

| Column Chromatography | This compound (from isomer mixture) | Separation of diaminopyrene isomers based on polarity. | Stationary phase: Silica gel; Mobile phase: Ethyl acetate/Dichloromethane (AcOEt/DCM). nih.govrsc.org | nih.gov, rsc.org |

| Filtration | 1,2-Diaminopyrene hydrochloride | Isolation of a precipitated product salt from the reaction mixture. | Dioxane, Hydrochloric acid. kyushu-u.ac.jp | kyushu-u.ac.jp |

| Recrystallization | 1,3-Dinitropyrene (Precursor) | Purification of the solid precursor. | Benzene, Methanol. nih.gov | nih.gov |

Chemical Transformations and Derivatization of 1,3 Diaminopyrene

Amine Functional Group Reactivity

The presence of two primary amine groups on the pyrene (B120774) backbone is the key to the versatile chemistry of 1,3-diaminopyrene. These groups can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds.

Acylation Reactions for Amide Formation

Acylation is a fundamental reaction of amines, leading to the formation of amides. This transformation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. studymind.co.uksigmaaldrich.comusask.ca The resulting amide linkage is a stable covalent bond. In the context of this compound, acylation can be used to introduce various functional groups, thereby modifying the electronic properties and solubility of the parent molecule. For instance, the reaction of this compound with an appropriate acyl chloride would yield a diamide (B1670390) derivative. This type of reaction is foundational in the synthesis of more complex molecules and materials.

Alkylation Strategies and Product Characterization

Alkylation of amines involves the replacement of a hydrogen atom on the nitrogen with an alkyl group. researchgate.net This can be achieved through various methods, including reaction with alkyl halides. msu.edu However, direct alkylation of primary amines with alkyl halides can sometimes lead to a mixture of primary, secondary, and tertiary amine products due to the increased nucleophilicity of the alkylated amine. utexas.edu To achieve more controlled alkylation, reductive amination can be employed, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction to the corresponding amine. msu.edu For this compound, selective mono- or di-alkylation would lead to derivatives with altered steric and electronic characteristics. Characterization of the resulting alkylated products would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the structure and purity.

Condensation Reactions with Carbonyl Compounds

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. thermofisher.comvanderbilt.edulibretexts.org This reaction is generally reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. vanderbilt.edulibretexts.org In the case of this compound, condensation with a dicarbonyl compound can lead to the formation of polymeric structures. A notable example is the reaction with squaric acid, which is discussed in the following section.

Conjugated Oligomer and Polymer Synthesis

The rigid, planar structure of the pyrene core, combined with the reactive amine functionalities of this compound, makes it an excellent monomer for the synthesis of conjugated oligomers and polymers. These materials are of significant interest due to their potential applications in electronics and photonics. nih.govfrontiersin.orgbeilstein-journals.org

Solvothermal Polymerization with Squaric Acid and Diaminopyrenes

A significant application of this compound is in the synthesis of π-conjugated oligomers through solvothermal polymerization with squaric acid. researchgate.netresearchgate.netrsc.org This reaction involves the condensation of the amine groups of the diaminopyrene with the carbonyl groups of squaric acid to form a squaramide-linked polymer. researchgate.netrsc.org The solvothermal method, which employs a sealed vessel at elevated temperatures, facilitates the polymerization process. nih.govcsic.es

In a specific study, new π-conjugated oligomers were synthesized via a simple solvothermal reaction between squaric acid and diaminopyrenes. researchgate.netresearchgate.net The reaction of this compound with squaric acid yielded an oligomer, denoted as oligo(sq-alt-1,3py). researchgate.netrsc.org This oligomer was obtained as a bright orange solid. rsc.org The synthesis was carried out in a mixture of n-butanol and toluene (B28343) at 120°C for two days. researchgate.netrsc.org

| Reactants | Product | Reaction Conditions | Yield |

| This compound, Squaric Acid | oligo(sq-alt-1,3py) | n-butanol/toluene, 120°C, 2 days | 65% |

| This compound, Squaric Acid, TCNQ | oligo(sq-alt-1,3py)-TCNQ | n-butanol/toluene, 120°C, 2 days | 54% |

Table 1: Synthesis of this compound-based Oligomers rsc.org

Design and Synthesis of π-Conjugated Frameworks Utilizing this compound as a Building Block

The unique structure of this compound allows for its use as a versatile building block in the design and synthesis of more complex π-conjugated frameworks. The positioning of the amine groups at the 1 and 3 positions of the pyrene unit influences the planarity and electronic properties of the resulting polymers. researchgate.netresearchgate.net For instance, the oligomer derived from this compound and squaric acid, oligo(sq-alt-1,3py), possesses a torsional structure due to the bonding at the 1,3-positions of the pyrene unit. researchgate.net This contrasts with the more planar structure of the analogous oligomer derived from 1,6-diaminopyrene (B88504). researchgate.net

The ability to incorporate different building blocks and control the topology of the resulting frameworks is crucial for tuning their properties for specific applications. scribd.com The synthesis of such frameworks often involves condensation reactions similar to the one described with squaric acid, but can be extended to other multifunctional monomers. The resulting π-conjugated systems can exhibit interesting properties such as charge transfer and mechanochromism, which are highly dependent on the molecular structure and intermolecular interactions. researchgate.net

Polymerization Mechanisms and Structural Control

This compound serves as a valuable monomer in the synthesis of various polymers, including polyimides and polyamides, due to the reactive nature of its amino groups. nasa.gov The polymerization process typically involves reacting the diamine with dianhydrides or diacid chlorides. nasa.gov For instance, polyimides are synthesized through a polycondensation reaction between a diamine like this compound and a tetracarboxylic dianhydride. allresist.commdpi.com This process often proceeds in two steps: the formation of a soluble polyamic acid intermediate, followed by a curing process at high temperatures to yield the final, often insoluble, polyimide. allresist.com

The properties of the resulting polymers are highly dependent on the specific diamine and dianhydride used. nasa.gov Aromatic diamines, such as this compound, are known to impart high thermal stability to the resulting polyimides. allresist.com The structural control of these polymers can be achieved by carefully selecting the monomers. For example, the use of different diaminopyrene isomers, such as 1,6-diaminopyrene, can significantly affect the planar configuration of the resulting oligomers. researchgate.netresearchgate.net

In some cases, this compound can also act as an initiator in ring-opening polymerizations. For example, it has been used to initiate the polymerization of L-tyrosine-N-carboxyanhydride to produce pyrene-functionalized polytyrosine. Furthermore, porous organic polymers have been synthesized through oxidative coupling condensation reactions involving monomers with amino groups, a process that creates a covalent polymer network. rsc.orgresearchgate.net

Formation of Charge Transfer Complexes

This compound's electron-donating nature makes it a suitable component for forming charge transfer (CT) complexes. These complexes consist of electron donor and acceptor molecules, which can exhibit unique electronic and optical properties. researchgate.net

The synthesis of donor-acceptor (D-A) architectures involving this compound often involves its reaction with electron-accepting molecules. A common acceptor used in conjunction with pyrene derivatives is 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). researchgate.net The formation of these CT complexes can be achieved through simple doping of an electron-rich polymer containing pyrene units with an acceptor molecule. researchgate.net This leads to efficient CT complexation within the porous spaces of the polymer. researchgate.net

Another strategy involves the synthesis of D-A type tetraarylpyrenes by covalently attaching both electron-donating and electron-accepting phenyl groups to the pyrene core. nih.gov For instance, a long-axially symmetric pyrene dye has been synthesized with electron-donating alkoxy groups at the 1 and 3 positions and electron-accepting formyl groups at the 6 and 8 positions. nih.gov The positioning of these donor and acceptor groups on the pyrene scaffold allows for control over the intramolecular charge-transfer pathways. nih.gov

The synthesis of these complex architectures can be challenging. For example, the synthesis of long-axially symmetric derivatives has been hindered by the difficulty in obtaining the 1,3-dibromopyrene (B13141235) precursor. nih.gov However, recent advancements have provided more efficient synthetic routes to this key intermediate. nih.gov

The self-assembly of charge transfer co-crystals is governed by various intermolecular interactions, leading to specific stoichiometric ratios and packing motifs. In many cases, D-A complexes involving pyrene derivatives form a 1:1 stoichiometry. researchgate.net However, other ratios such as 2:1 and 2:3 have also been observed in co-crystals of a triangular pyrene-macrocycle with 1,2,4,5-tetracyanobenzene. nih.govspringernature.com The stoichiometry can be influenced by factors such as the solvent used during co-crystallization. nih.govspringernature.com

The crystal structure of these co-crystals often reveals alternating stacks of donor and acceptor molecules. researchgate.net This face-to-face arrangement facilitates π-π stacking interactions, which are crucial for the charge transfer process. researchgate.net The inter-planar distance between the donor and acceptor molecules is a key parameter that influences the degree of charge transfer. researchgate.net

The self-assembly process can be directed by various non-covalent interactions, including hydrogen bonding and π-π interactions. rsc.org For example, in co-crystals of polyfluorinated arylenediamines with crown ethers, N–H⋯O hydrogen bonds play a significant role in the crystal packing. rsc.org

Synthesis of Donor-Acceptor Architectures Involving this compound

Derivatization for Advanced Analytical Probing (Beyond Basic Identification)

Derivatization of this compound can be employed to enhance its properties for advanced analytical applications, such as improving its spectroscopic signatures or optimizing its chromatographic behavior.

The introduction of specific functional groups can significantly alter the photophysical properties of this compound. For instance, the synthesis of donor-acceptor type pyrene derivatives can lead to compounds with broad and strongly redshifted absorption and strong fluorescence. nih.gov The strategic placement of donor and acceptor groups can modulate the emission color of the resulting molecule. nih.gov

Derivatization can also be used to improve detection in mass spectrometry. For example, derivatization of amines with reagents that introduce a permanently charged moiety can enhance their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). ddtjournal.com

Chemical modification of this compound and related compounds can be used to optimize their separation in chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC). Derivatization is often necessary for analytes that lack UV absorption or fluorescence, or have poor chromatographic retention. researchgate.net

For polyaromatic amines, derivatization with reagents like pentafluorobenzoyl chloride can improve separation and peak shapes in LC-MS analysis. uu.nl The addition of an apolar group increases the retention of the analytes. uu.nl Another approach involves modifying the mobile phase in reversed-phase LC by adding an ion-pairing reagent like triethylamine, which masks the charge on the analyte and increases its hydrophobicity, leading to better retention on C18 columns. mdpi.com

The choice of derivatization reagent and analytical technique depends on the specific application and the matrix in which the analyte is present. uu.nl

Theoretical and Computational Investigations of 1,3 Diaminopyrene Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govmdpi.comarxiv.orgrsc.org For systems involving 1,3-diaminopyrene, DFT calculations have been instrumental in elucidating their geometry, orbital energies, and spectroscopic characteristics. rsc.org Theoretical computations are typically achieved using specific functionals, such as B3LYP, and basis sets like 6-31G(d) or 6-311++G(d,p). rsc.orgnih.govnih.gov

The electronic properties of this compound are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. physchemres.orgirjweb.commdpi.com A smaller gap generally corresponds to higher reactivity and suggests the possibility of intramolecular charge transfer (ICT) from the donor to the acceptor moiety. wu.ac.th

In computational studies of oligomers formed by the condensation of this compound with squaric acid, DFT calculations revealed that the 1,3-connected model compound adopts a torsional structure. rsc.org This twisting affects the planarity and conjugation of the system, which in turn influences the electronic structure and the HOMO-LUMO gap. rsc.orgresearchgate.net The analysis of the frontier orbitals helps to determine the nature of electronic transitions and the charge transfer properties of the molecule. nih.govphyschemres.org

| System | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Finding |

|---|---|---|---|---|---|

| Oligo(squaric acid-alt-1,3-diaminopyrene) Model | B3LYP/6-31G(d) | - | - | - | The 1,3-linkage results in a torsional, non-planar structure, affecting electronic conjugation. rsc.org |

| Generic π-conjugated systems | DFT/B3LYP | Variable | Variable | ~4.48 | The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. irjweb.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.deresearchgate.netlibretexts.org The MEP surface is color-coded to represent different electrostatic potential regions: red indicates electron-rich areas (negative potential, susceptible to electrophilic attack), while blue denotes electron-deficient regions (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net

Computational methods, particularly Time-Dependent DFT (TD-DFT), are employed to simulate and validate experimental spectroscopic data. nih.gov These theoretical spectra provide a basis for assigning experimental peaks and understanding the electronic transitions responsible for the observed optical properties. thieme.de

For oligomers containing this compound, theoretical calculations have been used to interpret absorption spectra. rsc.org The absorption spectrum of pristine this compound shows characteristic peaks which are altered upon polymerization. researchgate.netresearchgate.net For instance, an oligomer formed with squaric acid, oligo(sq-alt-1,3py), exhibits a distinct absorption profile compared to its 1,6-diaminopyrene (B88504) counterpart, a difference attributed to the non-planar structure of the 1,3-linked system. rsc.orgresearchgate.net Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can also predict NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data to confirm molecular structures. nih.govwu.ac.thresearchgate.net

| Compound/System | Spectroscopic Method | Experimental Finding | Theoretical Approach | Theoretical Insight/Validation |

|---|---|---|---|---|

| This compound | UV-Vis Absorption | Shows characteristic absorption bands in the visible region. researchgate.net | TD-DFT | Calculations can predict transition energies and oscillator strengths to assign spectral bands. nih.gov |

| Oligo(sq-alt-1,3py) | UV-Vis Absorption | Distinct spectrum showing the effect of polymerization and non-planar structure. rsc.orgresearchgate.net | TD-DFT | Helps rationalize the observed spectral shifts and differences compared to the 1,6-isomer. rsc.org |

| Pyrene (B120774) Derivatives | FTIR, FT-Raman, NMR | Vibrational modes and chemical shifts are characterized experimentally. researchgate.net | DFT (B3LYP), GIAO | Calculated vibrational frequencies and NMR shifts help in the complete assignment of experimental spectra. nih.govwu.ac.th |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Charge Transfer Process Simulations

Simulations of charge transfer (CT) processes are essential for understanding the electronic behavior of this compound in donor-acceptor systems, which are relevant for organic electronics. bioengineer.org These simulations model how electrons move within a molecule (intramolecular) or between adjacent molecules (intermolecular).

This compound, with its electron-donating amino groups and extended π-system, is an effective electron donor. When combined with electron-accepting molecules like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), it can form charge-transfer complexes. researchgate.netnih.gov In these complexes, an electron is transferred from the HOMO of the donor (this compound) to the LUMO of the acceptor (TCNQ). nih.gov The degree of charge transfer can be estimated through spectroscopic studies and theoretical calculations, and it dictates the material's conductivity. researchgate.net

Computational studies on pyrene-based systems have shown that both intramolecular and intermolecular charge transfer are possible. bioengineer.orgrsc.org Intramolecular CT can be facilitated by designing molecules with donor and acceptor groups linked by a conjugated bridge. bioengineer.org Intermolecular CT is dominant in co-crystals where donor and acceptor molecules are arranged in close proximity, often in mixed or segregated stacks. nih.gov Theoretical modeling of donor-acceptor triads (e.g., D-A-D) is a common method to estimate the effective electronic coupling for charge transport. nih.gov The formation of charge-transfer complexes often leads to new, low-energy absorption bands in the electronic spectrum, which is a hallmark of this interaction. rsc.org

Exciton (B1674681) dynamics—the behavior of electron-hole pairs generated by light absorption—are fundamental to the photophysics of pyrene-based materials. researchgate.netnsf.gov Pyrene and its derivatives are well-known for forming "excimers" (excited-state dimers), which have distinct fluorescent properties. mdpi.comchemrxiv.org Computational modeling, often using TD-DFT, is critical for investigating the low-lying exciton states and the pathways for energy transfer and relaxation. researchgate.netmdpi.com

Intermolecular and Intramolecular Charge Transfer Mechanisms

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for complex organic molecules like this compound is greatly enhanced by theoretical and computational chemistry. Methods such as Density Functional Theory (DFT) provide profound insights into the electronic structure and energetic pathways of chemical reactions. These computational tools allow for the investigation of transient structures like transition states and reaction intermediates that are often difficult or impossible to characterize experimentally. By modeling reactions at a molecular level, researchers can predict the most likely pathways, understand the factors controlling reaction rates and selectivity, and guide the synthesis of new functional derivatives.

Computational Studies of Derivatization Pathways

Computational chemistry serves as a powerful predictive tool for exploring the derivatization of this compound. The two primary amino groups on the pyrene core are reactive sites for a multitude of chemical transformations, including amidation, imine formation, and polymerization. DFT calculations can be employed to model these derivatization pathways and assess their feasibility.

For instance, the synthesis of novel polymers or Covalent Organic Frameworks (COFs) often utilizes diamine linkers. Theoretical studies can model the condensation reaction between this compound and various aldehyde-containing monomers. sci-hub.red Such models can predict the geometry of the resulting polymeric structure, its electronic properties, and its stability. By calculating the energy barriers for competing reaction pathways, chemists can optimize reaction conditions to favor the desired product. One common reaction is the formation of an imine linkage through reaction with an aldehyde, a foundational step in creating certain COFs. sci-hub.red

Another significant derivatization pathway involves the reaction of the amino groups to form amides. The reaction mechanism of a diamine with a carboxylic acid derivative can be computationally modeled to understand the nucleophilic attack, formation of tetrahedral intermediates, and subsequent elimination steps. DFT studies on analogous systems, such as the synthesis of 1,3-dimethyl-2-imidazolidinone (B1670677) from a diamine and urea, reveal that the presence of solvent molecules can act as proton exchange bridges, significantly lowering the activation energy barriers for the reaction. nih.gov This highlights the importance of including solvent effects in computational models to accurately predict derivatization pathways.

Computational investigations can also clarify the regioselectivity of reactions. For a molecule like this compound, derivatization can occur at one or both amino groups. Theoretical models can determine the energetic favorability of mono- versus di-substitution, providing guidance for synthetic strategies aiming for specific products. These studies often involve mapping the potential energy surface to identify all possible intermediates and transition states, thereby constructing a comprehensive picture of the reaction landscape. mdpi.com

Energetic Profiles of Key Chemical Transformations

The energetic profile of a chemical reaction provides a quantitative description of the energy changes that occur as reactants are converted into products. wikipedia.org These profiles, often depicted as reaction coordinate diagrams, map the potential energy of the system against the progress of the reaction. Key features of these diagrams include the energies of the reactants, products, intermediates, and transition states. savemyexams.com The difference in energy between the reactants and the highest energy transition state is the activation energy (Ea), which is a critical determinant of the reaction rate. wikipedia.orgsavemyexams.com

Computational methods, particularly DFT, are adept at calculating the energies of these stationary points along a reaction pathway. sumitomo-chem.co.jp For pyrene systems, the B3LYP functional combined with a suitable basis set like 6-311G** has been shown to provide reliable results for heats of formation and optimized geometries that are in good agreement with experimental data.

A crucial transformation is the formation of this compound itself, often through the reduction of 1,3-dinitropyrene (B1214572). The mechanism involves the stepwise reduction of the two nitro groups. Computational studies can elucidate the energetics of each reduction step, including the formation of nitroso and hydroxylamine (B1172632) intermediates. Research indicates that the reduction of 1,3-dinitropyrene can be influenced by factors such as oxygen presence, which can affect the formation of the final diamine product.

The table below illustrates the type of data that can be generated from DFT calculations on pyrene derivatives, using monochlorinated pyrenes as an example to demonstrate the methodology. Such calculations provide insights into the relative stability and reactivity of different isomers, which is directly applicable to studying derivatives of this compound.

| Compound | Calculated Heat of Formation (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Pyrene | 50.1 | -5.75 | -1.91 | 3.84 |

| 1-Chloropyrene (B1222765) | 44.5 | -5.81 | -2.02 | 3.79 |

| 2-Chloropyrene | 45.0 | -5.83 | -2.00 | 3.83 |

| 4-Chloropyrene (B12802569) | 44.8 | -5.80 | -2.05 | 3.75 |

Data derived from a DFT study on monochlorinated pyrenes, presented as an example of the computational approach. The relative stability of the monochlorinated pyrene compounds was found to be in the order: 1-chloropyrene > 4-chloropyrene > 2-chloropyrene.

Supramolecular Assemblies and Molecular Recognition Principles

Self-Assembly Mechanisms

Self-assembly is a process where components spontaneously organize into ordered structures through non-covalent interactions. For 1,3-diaminopyrene, this is primarily driven by hydrogen bonding involving its amino groups and π-π stacking of its pyrene (B120774) core. Furthermore, the amino groups serve as reactive handles to create more complex ligands for metal-coordination-driven assembly.

Hydrogen Bonding Interactions in this compound Based Architectures

While detailed crystallographic studies on the self-assembly of pure this compound are not extensively documented in the reviewed literature, the principles of hydrogen bonding are well-established. scribd.commdpi.comnih.gov In more complex systems, where this compound is used as a building block, hydrogen bonding remains a key interaction. For instance, pyrene derivatives containing amide functionalities, which can be synthesized from diaminopyrenes, are known to self-assemble into regular structures driven by a combination of π-π stacking and hydrogen bonding. researchgate.net In these systems, the amide groups provide both hydrogen bond donors (N-H) and acceptors (C=O), leading to predictable and stable assembly patterns. researchgate.net

π-π Stacking Phenomena in Self-Assembled Systems

The large, electron-rich surface of the pyrene core is highly conducive to π-π stacking, a non-covalent interaction critical for the assembly of aromatic molecules. google.comresearchgate.net This interaction, driven by a combination of electrostatic and dispersion forces, typically results in molecules stacking in a parallel-displaced or T-shaped arrangement to maximize attraction. researchgate.netnih.govresearchgate.net In derivatives of this compound, this stacking is a dominant force that promotes the formation of ordered, columnar structures. google.com

A study involving π-conjugated oligomers synthesized from the solvothermal reaction of squaric acid with diaminopyrenes highlights the influence of the amine substitution pattern on the final assembled structure. mdpi.com The oligomer derived from this compound, oligo(sq-alt-1,3py), was found to be significantly less crystalline than its 1,6-diaminopyrene (B88504) counterpart, oligo(sq-alt-1,6py). mdpi.com Powder X-ray diffraction (PXRD) analysis showed that while the 1,6-isomer produced a sharp peak corresponding to a d-spacing of 3.43 Å, characteristic of well-ordered π-π stacking, the 1,3-isomer yielded only broad, weak peaks, indicating a more amorphous or disordered arrangement. mdpi.com This demonstrates that the 1,3-substitution pattern leads to a more twisted oligomer backbone, hindering efficient long-range packing. mdpi.com

Table 1: Comparative PXRD Data for Squaric Acid-Diaminopyrene Oligomers

| Compound Name | PXRD Peak Angles (2θ) | Corresponding d-spacing (Å) | Implied Structural Order |

| oligo(sq-alt-1,3py) | Broad, weak peaks | Not well-defined | Amorphous/Disordered Stacking |

| oligo(sq-alt-1,6py) | 7.839°, 8.961°, 13.538°, 24.444°, 25.920° | 11.27, 9.86, 6.54, 3.64, 3.43 | Crystalline/Ordered π-Stacking |

This table is generated based on data reported in scientific literature. mdpi.com

Metal Coordination-Driven Assembly

The amino groups of this compound provide convenient points for chemical modification, particularly for creating ligands capable of coordinating to metal ions. rsc.org A common strategy involves the condensation of the diamine with an aldehyde to form a Schiff base, which contains imine (-C=N-) groups that are excellent metal binders. rsc.orgjst.go.jp This approach transforms this compound into a multidentate ligand that can participate in metal-coordination-driven self-assembly. capes.gov.brresearchgate.net

This process allows for the construction of discrete, well-defined metallo-supramolecular architectures where the metal ion acts as a template, directing the spatial arrangement of the ligands. researchgate.net For example, pyrene-based Schiff base derivatives have been shown to form complexes with various metal ions, including Cu²⁺, Fe³⁺, and Zn²⁺. rsc.org Spectroscopic studies on a sensor derived from 1-aminopyrene (B158619) revealed the formation of a 2:1 complex between the Schiff base ligand and the Cu²⁺ ion. This stoichiometry is crucial in designing specific structures, such as helical or cage-like assemblies. The coordination changes the electronic properties of the pyrene moiety, often leading to a "turn-on" fluorescence response upon metal binding.

Table 2: Potential Metallo-Supramolecular Assemblies with this compound Derivatives

| Ligand Precursor | Ligand Type | Example Metal Ion | Potential Complex Stoichiometry (Ligand:Metal) | Resulting Assembly Type |

| This compound | Schiff Base | Cu²⁺ | 2:1 | Discrete Sensor Complex |

| This compound | Schiff Base | Zn²⁺ | 1:1 or 2:2 | Metallo-macrocycle |

| This compound | Schiff Base | Pt²⁺ | 1:1 | Square-planar Complex researchgate.net |

This table illustrates potential complexes based on established coordination chemistry principles for similar pyrene-based ligands. rsc.orgresearchgate.net

Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. While this compound is more commonly used as a fluorescent building block, its structural features present potential for its incorporation into host systems.

Encapsulation and Inclusion Complex Formation

The development of host molecules capable of encapsulating guests often requires the creation of a pre-organized cavity. The reactive amino groups of this compound could be utilized to synthesize larger macrocyclic or cage-like structures that could serve as hosts. By reacting the diamine with complementary building blocks, it is possible to construct a three-dimensional framework with an internal void suitable for binding small guest molecules.

However, the existing literature primarily focuses on the use of pyrene itself as a guest molecule, which can be encapsulated by hosts like cyclodextrins or calixarenes, or on its use as a component in fluorescent sensors. jst.go.jp There is a lack of direct evidence in the searched articles for this compound or its simple derivatives acting as a host to form encapsulation or inclusion complexes with other guest molecules. The creation of such a host system from this compound remains a prospective area of research.

Molecular Recognition Selectivity and Affinity

Molecular recognition is the specific binding between a host and a guest, characterized by selectivity (the ability to bind one guest over others) and affinity (the strength of the binding). Although this compound is not typically a host, its derivatives have been successfully employed as key components in systems that perform molecular recognition.

Specifically, Schiff base derivatives of aminopyrenes act as highly selective fluorescent sensors for metal ions. In these systems, the ligand acts as the host and the metal ion is the guest. The binding event is highly specific; for example, a particular sensor may show a strong fluorescence response for Cu²⁺ but not for other ions like Na⁺, K⁺, or Mg²⁺. This selectivity arises from the precise geometric and electronic complementarity between the ligand's binding pocket and the target metal ion. The binding affinity can be quantified by the association constant (Kₐ), with higher values indicating stronger binding. For a pyrene-based Schiff base sensor, a high association constant for Cu²⁺ has been reported, indicating a strong and favorable recognition event.

Table 3: Performance of an Analogous Pyrene-Based Schiff Base as a Molecular Sensor for Cu²⁺

| Parameter | Value | Significance |

| Guest Ion | Cu²⁺ | The specific molecule being recognized. |

| Association Constant (Kₐ) | 2.01 x 10⁴ M⁻¹ | Quantifies the high binding affinity between the host (sensor) and the guest (ion). |

| Limit of Detection (LOD) | 0.21 μM | Indicates high sensitivity for detecting the guest ion. |

| Response Mechanism | Chelation Enhanced Fluorescence (CHEF) | The binding event causes a measurable change in the fluorescence signal. |

This table presents data for a sensor derived from 1-aminopyrene, illustrating the principles of molecular recognition and affinity applicable to derivatives of this compound.

Responsive Supramolecular Systems

Supramolecular assemblies of this compound are not static entities but can exhibit dynamic and responsive behaviors. This responsiveness is a direct consequence of the non-covalent interactions that hold the constituent molecules together. External stimuli can influence these weak interactions, leading to changes in the structure and, consequently, the properties of the assembly.

Stimuli-Responsive Behavior of this compound Assemblies

The arrangement of this compound units within a supramolecular assembly can be altered by external triggers, leading to observable changes in the material's properties. This stimuli-responsive behavior is a key feature of these advanced materials. One of the most notable responsive behaviors observed in systems containing this compound is mechanochromism.

Mechanochromism is the phenomenon where a material changes its color in response to a mechanical stimulus, such as grinding, crushing, or shearing. illinois.edu In the case of oligomers synthesized from squaric acid and this compound, a distinct color change is observed upon mechanical grinding. researchgate.net Specifically, new π-conjugated oligomers containing a charge transfer (CT) complex, formed with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), exhibit a dramatic change from an orange color to a deep metallic green upon grinding. researchgate.netrsc.org This change is attributed to the alteration of the charge transfer interactions within the crystalline structure due to the applied mechanical force.

The absorption spectra of these materials show significant shifts upon grinding, indicating a change in the electronic properties of the assembly. For instance, an oligomer of squaric acid and this compound, when complexed with TCNQ, shows a new absorption band appearing at a longer wavelength after grinding, which is responsible for the observed color change. rsc.org This behavior is reversible; the original color can often be restored by dissolving the ground powder and recrystallizing it, or by fuming it with a suitable solvent. researchgate.net

The table below summarizes the mechanochromic properties of an oligomer containing this compound and TCNQ.

| Stimulus | Initial State | Final State | Observable Change |

| Mechanical Grinding | Orange Solid | Deep Metallic Green Solid | Appearance of a new charge-transfer band in the absorption spectrum |

While mechanochromism is a prominent example, other stimuli such as light (photochromism), temperature (thermochromism), and the presence of specific chemical species (chemochromism) could potentially be used to modulate the properties of this compound assemblies. The inherent fluorescence of the pyrene core is particularly sensitive to its environment, making it a promising component for fluorescent sensors. nih.gov For instance, the fluorescence of pyrene derivatives can be quenched or enhanced in response to changes in solvent polarity, viscosity, or pH. nih.govgdut.edu.cn

Dynamic Nature of Non-Covalent Interactions

The stimuli-responsive behavior of this compound assemblies is fundamentally rooted in the dynamic and reversible nature of non-covalent interactions. reading.ac.uk These interactions, which include hydrogen bonding and π-π stacking, are significantly weaker than covalent bonds and can be formed, broken, and reformed with relatively small energy inputs. researchgate.netnih.gov

Hydrogen Bonding: The amino groups of this compound are capable of forming strong hydrogen bonds. In supramolecular assemblies, these hydrogen bonds can act as directional guides for self-assembly, leading to the formation of ordered structures. mdpi.com The dynamic nature of these bonds means that they can be disrupted by external stimuli like temperature or changes in pH. For example, an increase in temperature can provide enough thermal energy to overcome the energy of the hydrogen bonds, leading to a disassembly or rearrangement of the supramolecular structure. d-nb.infonih.gov Similarly, a change in pH can protonate or deprotonate the amino groups, altering their ability to participate in hydrogen bonding. chimicatechnoacta.ru

π-π Stacking: The large, flat aromatic surface of the pyrene core is ideal for π-π stacking interactions. nih.gov These interactions are crucial for the close packing of pyrene units in supramolecular assemblies and significantly influence their electronic and photophysical properties. rsc.org The distance and orientation between stacked pyrene molecules determine whether they will exhibit monomer or excimer fluorescence. The dynamic nature of π-π stacking allows for the modulation of these photophysical properties. For instance, mechanical force can alter the stacking arrangement, leading to a change in fluorescence, as seen in some pyrene-based systems. researchgate.net The balance between attractive π-π interactions and repulsive steric forces can be strategically used to control the size and structure of the resulting assemblies. rsc.org

Below is a table summarizing the key non-covalent interactions in this compound assemblies and their dynamic characteristics.

| Interaction Type | Key Features | Role in Assembly | Dynamic Aspect |

| Hydrogen Bonding | Directional, specific | Directs self-assembly, provides structural rigidity | Can be disrupted by temperature, pH, and solvents |

| π-π Stacking | Non-directional, involves aromatic rings | Stabilizes the assembly, influences photophysical properties | Sensitive to mechanical stress, solvent, and temperature, affecting fluorescence and absorption |

Applications in Advanced Functional Systems: Mechanistic Insights

Optoelectronic Systems: Understanding Functional Contribution

The unique photophysical properties of 1,3-diaminopyrene, stemming from its extended π-conjugated core and electron-donating amino groups, make it a valuable component in various optoelectronic systems. Understanding the fundamental mechanisms by which it contributes to the performance of these systems is crucial for designing next-generation materials.

Mechanisms of Charge Transport in this compound Derived Materials

The efficiency of organic electronic devices is intrinsically linked to the charge transport characteristics of the active materials. In materials derived from this compound, charge transport is primarily governed by intermolecular hopping between adjacent molecules. wikipedia.org The pyrene (B120774) core provides a large π-surface that facilitates strong π-π stacking, creating pathways for charge carriers to move through the material. beilstein-journals.org

Theoretical studies have explored the charge transport properties of pyrene and its derivatives. researchgate.net The introduction of amino groups at the 1 and 3 positions of the pyrene core influences the electronic properties and, consequently, the charge transport behavior. These electron-donating groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the injection and transport of charge carriers. researchgate.net

In many organic semiconductors, charge transport can be either through holes (p-type) or electrons (n-type). While some pyrene derivatives are known to be hole-transporting materials, others can exhibit electron-transporting behavior. researchgate.net The specific nature of charge transport in this compound-based materials depends on factors like the molecular packing in the solid state and the energy alignment with adjacent layers in a device. The self-organization of these molecules into ordered structures, such as columnar liquid crystals, can create highly anisotropic and efficient one-dimensional charge migration pathways. beilstein-journals.org

The mobility of charge carriers is a key parameter in determining device performance. For pyrene-based materials, both hole and electron mobilities have been investigated. In some systems, pyrene derivatives have demonstrated significantly higher electron mobility compared to other polycyclic aromatic hydrocarbons like perylene. beilstein-journals.orgconicet.gov.arresearchgate.net This suggests their potential as electron-transporting materials in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). beilstein-journals.orgresearchgate.netnih.gov The charge carrier mobility in these materials is often determined using techniques like space-charge limited current (SCLC) measurements on electron-only and hole-only devices. beilstein-journals.orgnih.gov Quantum-chemical calculations can also provide insights into the reorganization energies for electrons and holes, which are related to their respective mobilities. aps.org

Table 1: Charge Carrier Mobility in Selected Organic Semiconductors

| Material Type | Predominant Carrier | Typical Mobility (cm²/Vs) | Reference |

| Perylene-based columnar liquid crystal | Hole | ~10⁻³ - 10⁻¹ | beilstein-journals.org |

| Pyrene-based columnar liquid crystal | Electron | Two orders of magnitude higher than perylene-based | beilstein-journals.orgconicet.gov.arresearchgate.net |

| Diketopyrrolopyrrole-based polymer | Ambipolar | 0.01 - 3 | mdpi.com |

| TIPS-pentacene single crystal | Ambipolar | > 1 | researchgate.net |

This table presents a general comparison of charge carrier mobilities in different classes of organic semiconductors to provide context for the potential performance of pyrene-based materials.

Role of this compound in Exciton (B1674681) Dissociation and Recombination Processes

In optoelectronic devices that involve light absorption or emission, the dynamics of excitons—bound electron-hole pairs—are of paramount importance. This compound and its derivatives can play a significant role in the processes of exciton dissociation and recombination.

Exciton Dissociation: In photovoltaic applications, the efficient dissociation of photogenerated excitons into free charge carriers at a donor-acceptor interface is crucial. The large π-system of the pyrene core can facilitate the formation of charge-transfer (CT) excitons when paired with a suitable electron acceptor. rsc.org These CT excitons are precursors to free charge carriers. The energy landscape at the donor-acceptor interface, influenced by the electronic properties of the this compound derivative, governs the efficiency of exciton dissociation. scipost.org In some cases, spontaneous exciton dissociation can occur in solid films of polar fluorophores due to spontaneous orientation polarization, even without an external electric field. nih.gov

Exciton Recombination: In light-emitting applications like OLEDs, the radiative recombination of excitons is the desired process. This compound's strong fluorescence is a direct consequence of efficient radiative recombination. However, non-radiative recombination pathways can compete with light emission, reducing device efficiency. One such process is excimer formation, where an excited-state molecule interacts with a ground-state molecule to form a lower-energy species that often emits at a longer wavelength or decays non-radiatively. mdpi.comresearchgate.net The propensity for pyrene to form excimers is well-known and can be influenced by molecular packing and concentration. researchgate.net In some systems, the recombination of charge carriers can be a slow process, leading to long-lived luminescence. nih.gov The spin state of the recombining charge carriers also plays a critical role; recombination of singlet excitons is typically much faster and more efficient for fluorescence than that of triplet excitons. arxiv.org

The dynamics of these exciton processes occur on ultrafast timescales, often in the picosecond to nanosecond range, and are studied using time-resolved spectroscopic techniques. rsc.orgresearchgate.net

Contribution to Electroluminescence and Photoluminescence Processes (mechanistic, not property description)

The luminescence of this compound derivatives arises from the radiative decay of excited electronic states. The mechanisms of photoluminescence (PL) and electroluminescence (EL) share the final step of light emission from an excited state, but the initial excitation process differs.

Photoluminescence (PL) Mechanism: In PL, a photon is absorbed by the molecule, promoting an electron from the ground state (S₀) to a higher singlet excited state (S₁, S₂, etc.). researchgate.net The molecule then rapidly relaxes non-radiatively to the lowest singlet excited state (S₁). From the S₁ state, the molecule can return to the ground state by emitting a photon, a process known as fluorescence. researchgate.net The amino groups on the pyrene core act as auxochromes, modifying the energy levels and increasing the fluorescence quantum yield. The extended π-conjugation of the pyrene moiety provides a high absorption cross-section and a rigid structure that minimizes non-radiative decay pathways, contributing to its strong emission.

Electroluminescence (EL) Mechanism: In EL, charge carriers (electrons and holes) are injected into the organic material from opposite electrodes. nih.gov These carriers migrate through the material via the hopping mechanism described in section 5.1.1. When an electron and a hole meet on the same molecule, they can form a bound state called an exciton. According to spin statistics, both singlet (25%) and triplet (75%) excitons are formed. For fluorescent materials like this compound, only the singlet excitons can decay radiatively to produce light. The contribution of this compound to EL is therefore dependent on its ability to transport both electrons and holes (or be paired with appropriate transport layers) and to facilitate the formation of singlet excitons that have a high radiative decay rate. d-nb.info The energy of the emitted photon in both PL and EL is determined by the energy gap between the S₁ and S₀ states.

Chemosensing and Molecular Probes: Sensing Principles

The inherent fluorescence of this compound and its sensitivity to the local environment make it an excellent fluorophore for the development of chemosensors and molecular probes.

Mechanisms of Analyte Recognition and Binding

The core principle of a this compound-based chemosensor is the specific interaction between the sensor molecule and the target analyte. This recognition is typically achieved by functionalizing the this compound core with a receptor unit that has a high affinity and selectivity for the analyte.

The amino groups of this compound itself can act as binding sites for certain analytes, particularly metal ions, through coordination bonds. However, more sophisticated sensors are created by covalently attaching specific chelating agents or recognition moieties to the pyrene backbone. nycu.edu.tw The binding mechanisms can include:

Coordination Chemistry: For metal ion sensing, ligands such as crown ethers, aza-macrocycles, or specific chelators can be incorporated into the sensor's structure. mdpi.com The analyte binds to this pre-organized cavity, leading to a change in the electronic properties of the system.

Supramolecular Interactions: Weaker, non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions can also be employed for analyte recognition. nih.gov For instance, the planar pyrene unit can intercalate into the base pairs of DNA. nih.gov

Covalent Bond Formation: In some cases, the analyte may react chemically with the sensor molecule, leading to an irreversible change in its structure and photophysical properties. nih.gov

The selectivity of the sensor is determined by the design of the recognition unit, which should ideally bind strongly to the target analyte while having minimal interaction with other species present in the sample.

Signal Transduction Mechanisms (e.g., fluorescence quenching/enhancement upon binding)

Once the analyte binds to the receptor, this event must be translated into a measurable optical signal. For this compound-based sensors, this is typically a change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. rsc.org

The most common signal transduction mechanisms include:

Photoinduced Electron Transfer (PET): This is a widely used mechanism for "turn-on" fluorescent sensors. rsc.org In the absence of the analyte, the fluorescence of the pyrene fluorophore is quenched by an electron transfer from a donor group (often the receptor itself) to the excited pyrene. nih.govmit.edu Upon analyte binding, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence of the pyrene. nycu.edu.twmit.edu For example, binding of a metal ion to a nitrogen-containing receptor can block the PET from the nitrogen lone pair to the pyrene, resulting in fluorescence enhancement. nycu.edu.tw

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore (like this compound) to a nearby acceptor molecule. The efficiency of FRET is highly dependent on the distance between the donor and acceptor. Analyte binding can induce a conformational change that alters this distance, thereby modulating the FRET efficiency and the observed fluorescence.

Excimer/Exciplex Formation/Disruption: The tendency of pyrene to form excimers (excited-state dimers) can be exploited for sensing. In the absence of an analyte, two pyrene units might be held in close proximity, leading to excimer emission at a longer wavelength. Analyte binding can disrupt this conformation, leading to a decrease in excimer emission and an increase in monomer emission (a ratiometric response).

Intramolecular Charge Transfer (ICT): In some sensor designs, the pyrene core is part of a donor-π-acceptor system. Analyte binding to the donor or acceptor end can alter the degree of charge transfer in the excited state, leading to a shift in the emission wavelength.

The choice of signal transduction mechanism is critical in designing a sensor with high sensitivity and a low background signal. PET-based sensors are particularly advantageous as they often exhibit a large "turn-on" response, which is easier to detect than fluorescence quenching. nycu.edu.tw

Design Rationales for Chemosensors Utilizing this compound Scaffolds

The design of chemosensors based on the this compound scaffold is fundamentally guided by the strategic integration of a specific analyte recognition unit (receptor) with the exceptional photophysical properties of the pyrene core, which acts as the signaling unit. mdpi.comwikipedia.org The primary rationale is to create a system where the binding of a target analyte to the receptor triggers a measurable change in the fluorescence output of the pyrene fluorophore. The two amino groups at the 1 and 3 positions of the pyrene ring are pivotal, serving as versatile handles for chemical modification to introduce the desired receptor moieties.

The pyrene unit itself is an outstanding fluorophore, known for its high fluorescence quantum yield, long excited-state lifetime, and characteristic vibronic structure in its monomer emission spectrum. frontiersin.org Crucially, pyrene is also capable of forming excited-state dimers, known as excimers, which exhibit a distinct, broad, and red-shifted emission. frontiersin.org The design of this compound-based chemosensors leverages these properties, which can be modulated by several well-established photophysical mechanisms upon analyte binding.

Key design rationales revolve around the following principles:

Functionalization of Amino Groups: The diamino groups are nucleophilic and can be readily functionalized to create a wide array of receptor sites. Common modifications include the formation of Schiff bases (imines), amides, ureas, or sulfonamides. This functionalization attaches specific binding pockets designed for target analytes such as metal ions, anions, or neutral molecules. For instance, reacting this compound with appropriate aldehydes can yield Schiff base ligands with tailored cavities for specific metal ions. mdpi.com

Signal Transduction Mechanisms: The communication between the receptor and the pyrene signaling unit is the core of the sensor's function. The primary mechanisms exploited in these designs include:

Photoinduced Electron Transfer (PET): In the unbound state, the lone pair electrons on the nitrogen atoms of the (often functionalized) amino groups can quench the pyrene fluorescence through a PET process. nanobioletters.commdpi.com Upon binding of an analyte (e.g., a proton or a metal cation) to the receptor, the electron-donating ability of the nitrogen is suppressed. This inhibition of the PET process "turns on" the fluorescence of the pyrene core, leading to a significant enhancement in emission intensity. mdpi.com

Intramolecular Charge Transfer (ICT): By attaching an electron-withdrawing group to the amino moieties, a donor-π-acceptor (D-π-A) system can be established. The interaction with an analyte can alter the electronic distribution and the dipole moment of the ICT state, resulting in a shift in the fluorescence emission wavelength. mdpi.comnanobioletters.com This provides an opportunity for ratiometric sensing, where the ratio of intensities at two different wavelengths is measured, enhancing the accuracy and reliability of the detection.

Excimer/Monomer Switching: The this compound scaffold can be used to construct systems containing two pyrene units. In the absence of an analyte, the two pyrene moieties might be held in close proximity, favoring the formation of an excimer upon excitation. The binding of a target analyte can induce a conformational change that separates the pyrene units, disrupting excimer formation and restoring the characteristic monomer emission. nih.govbeilstein-journals.org This switch between two distinct emission bands allows for highly sensitive ratiometric detection.

The selection of a specific design strategy depends on the target analyte and the desired sensing outcome (e.g., turn-on, ratiometric). For example, for detecting acidic pH or certain metal ions, a PET-based mechanism is often employed. For more complex analytes, a combination of mechanisms might be engineered into a single sensor molecule.

The table below summarizes the core design rationales for chemosensors based on the this compound scaffold.

| Design Strategy | Modification of Amino Groups | Signaling Mechanism | Typical Analytes | Expected Fluorescent Response |

| PET Inhibition | Functionalization with simple alkyl/aryl groups or incorporation into aza-macrocycles. | Photoinduced Electron Transfer (PET) nanobioletters.commdpi.com | H+, Metal Cations | Fluorescence "Turn-On" |

| ICT Modulation | Attachment of electron-withdrawing groups (e.g., nitrobenzoyl). | Intramolecular Charge Transfer (ICT) mdpi.comnanobioletters.com | Metal Cations, Anions | Ratiometric (Wavelength Shift) |

| CHEF | Formation of Schiff bases or amides creating a chelating pocket. | Chelation-Enhanced Fluorescence (CHEF) mdpi.comnih.gov | Transition Metal Ions (e.g., Al³⁺, Zn²⁺) | Fluorescence "Turn-On" / Enhancement |

| Excimer Switching | Linking two this compound units with a flexible or analyte-responsive linker. | Monomer-Excimer Switching frontiersin.orgnih.gov | Metal Ions, Biomolecules | Ratiometric (Switch between monomer and excimer emission) |

These rationales provide a versatile toolbox for the development of highly sensitive and selective chemosensors, capitalizing on the robust fluorescent properties of the pyrene core and the chemical reactivity of its diamino substituents.

Catalytic Systems: Role and Mechanisms

While primarily known for its photophysical properties, the this compound scaffold also presents significant potential in the field of catalysis. Its rigid, electron-rich aromatic structure combined with the reactive amino groups makes it a compelling candidate for designing specialized ligands for transition metal catalysis and as a core for organocatalysts.

This compound as a Ligand in Transition Metal Catalysis

The utility of this compound in transition metal catalysis stems from its capacity to act as a bidentate or polydentate ligand. The two nitrogen atoms of the amino groups can coordinate to a metal center, forming a stable chelate ring. The specific role and efficacy of these complexes are dictated by the electronic and steric environment of the metal center, which is tunable by modifying the ligand scaffold.

Nature of Coordination and Ligand Effects:

The this compound ligand can coordinate to a variety of transition metals, including but not limited to palladium, platinum, rhodium, copper, and ruthenium. The resulting complexes often feature a five- or six-membered chelate ring, depending on the geometry of the metal center and the potential for ligand backbone contortion.

The electronic properties of the pyrene system are crucial. As an electron-rich aromatic system, the pyrene backbone can influence the electron density at the metal center. This can be beneficial in catalytic reactions where an electron-rich metal is required, such as in certain cross-coupling reactions or reductive processes. The amino groups themselves are σ-donors. Further functionalization of these amino groups (e.g., with phosphine (B1218219) or pyridine (B92270) moieties) can drastically alter the ligand's electronic profile, introducing π-accepting properties and providing finer control over the catalyst's reactivity and stability.

Applications in Catalysis:

While specific, extensively documented examples for this compound are emerging, the analogous behavior of other diamino-aromatic ligands suggests high potential in several key areas:

Cross-Coupling Reactions: Diamine ligands are widely used in palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig amination. A Pd(II)-1,3-diaminopyrene complex could potentially serve as a robust precatalyst. The ligand would stabilize the active Pd(0) species, facilitate the oxidative addition step, and influence the rate of reductive elimination. The rigid pyrene backbone could impart thermal stability, making the catalyst suitable for high-temperature applications.

Hydrogenation and Transfer Hydrogenation: Rhodium and Ruthenium complexes bearing diamine ligands are effective for the asymmetric hydrogenation of ketones and imines. A chiral derivative of this compound could serve as a C2-symmetric ligand, creating a chiral environment around the metal center to induce enantioselectivity in the reduction of prochiral substrates.

Oxidation Reactions: Copper and iron complexes with diamine ligands have been shown to catalyze a range of oxidation reactions. The this compound ligand could support metal centers in various oxidation states, potentially mediating electron transfer processes required for the oxidation of alcohols or hydrocarbons.

The table below outlines potential applications and the role of the this compound ligand in various transition metal-catalyzed reactions.

| Reaction Type | Metal Center | Postulated Role of this compound Ligand |

| Suzuki Coupling | Pd | Stabilizes Pd(0) active species; enhances oxidative addition. |

| Heck Reaction | Pd | Controls regioselectivity; prevents catalyst decomposition. |

| Buchwald-Hartwig Amination | Pd | Facilitates C-N bond-forming reductive elimination. |

| Asymmetric Hydrogenation | Rh, Ru | (If chiral) Forms a chiral pocket to induce enantioselectivity. |

| Alcohol Oxidation | Cu, Fe | Stabilizes high-valent metal-oxo species; mediates electron transfer. |

The rational design of these catalytic systems involves tuning the steric bulk around the amino groups to control substrate access to the metal center and modifying the electronic properties of the pyrene ring to optimize the catalytic cycle.

Organocatalytic Activity of this compound Derivatives

Beyond its role as a ligand, the this compound scaffold is a promising platform for the development of purely organic catalysts. Organocatalysis avoids the use of often toxic and expensive metals, offering a more sustainable approach. The amino groups of this compound are the primary source of its potential organocatalytic activity.

Modes of Activation:

Derivatives of this compound can operate through several established organocatalytic activation modes: